3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol
Description
3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This compound is characterized by the presence of a chloro and methyl substituent on the pyrazole ring, along with a propanol side chain
Properties
IUPAC Name |
3-(4-chloro-5-methylpyrazol-1-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O/c1-6-7(8)5-9-10(6)3-2-4-11/h5,11H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAPLCBSGXXEOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCCO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can be employed to achieve high-quality industrial-grade compounds.
Chemical Reactions Analysis
Types of Reactions
3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro substituent on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in acidic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-one.
Reduction: Formation of this compound.
Substitution: Formation of substituted pyrazoles such as 3-(4-amino-5-methyl-1H-pyrazol-1-yl)propan-1-ol.
Scientific Research Applications
3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects, including anti-inflammatory and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is employed in the synthesis of agrochemicals and other industrial chemicals due to its reactivity and functional group compatibility.
Mechanism of Action
The mechanism of action of 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses[4][4].
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-methyl-1H-pyrazole: Similar structure but lacks the propanol side chain.
3-(4-chloro-1H-pyrazol-1-yl)propan-1-ol: Similar structure but lacks the methyl substituent on the pyrazole ring.
3-(5-methyl-1H-pyrazol-1-yl)propan-1-ol: Similar structure but lacks the chloro substituent on the pyrazole ring.
Uniqueness
3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol is unique due to the presence of both chloro and methyl substituents on the pyrazole ring, along with a propanol side chain. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol is a notable compound within the pyrazole class, characterized by its unique structure that includes both chloro and methyl substituents on the pyrazole ring, along with a propanol side chain. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , and its structure can be represented as follows:
This structure contributes to its reactivity and biological activity, making it a valuable candidate for various applications in drug development and research.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It functions primarily through:
- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
- Receptor Interaction : It can modulate receptor activity on cell surfaces, influencing signal transduction pathways and cellular responses.
Biological Activities
Research has demonstrated several key biological activities associated with this compound:
Anticancer Activity
Studies indicate that pyrazole derivatives, including this compound, exhibit significant anticancer properties. They have been shown to inhibit various cancer-related targets such as:
- BRAF(V600E)
- EGFR
- Aurora-A kinase
In vitro studies have confirmed that compounds similar to this compound can induce apoptosis in cancer cell lines, particularly breast cancer cells like MCF-7 and MDA-MB-231, often showing enhanced effects when used in combination with established chemotherapeutics like doxorubicin .
Anti-inflammatory and Antimicrobial Effects
Research has also highlighted the anti-inflammatory and antimicrobial properties of pyrazole derivatives. Compounds within this class have demonstrated effectiveness against various bacterial strains and have been explored for their potential in treating inflammatory conditions .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-chloro-3-methyl-1H-pyrazole | Lacks propanol side chain | Moderate anticancer activity |
| 3-(4-chloro-1H-pyrazol-1-yl)propan-1-ol | Lacks methyl substituent | Lower enzyme inhibition |
| 3-(5-methyl-1H-pyrazol-1-yl)propan-1-ol | Lacks chloro substituent | Reduced bioactivity |
The presence of both chloro and methyl groups in this compound enhances its reactivity and biological profile compared to other derivatives.
Case Study 1: Anticancer Efficacy
In a study focusing on breast cancer treatment, pyrazole derivatives were tested for their cytotoxic effects on MCF-7 and MDA-MB-231 cells. The results indicated that compounds containing halogen substituents (like chlorine) exhibited significantly higher cytotoxicity compared to those without. The combination of these pyrazoles with doxorubicin resulted in a synergistic effect, enhancing the overall therapeutic efficacy against resistant cancer cell lines .
Case Study 2: Anti-inflammatory Activity
Another study evaluated the anti-inflammatory potential of various pyrazole derivatives, including this compound. The findings suggested that these compounds could effectively reduce inflammation markers in vitro, supporting their potential use in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
